5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

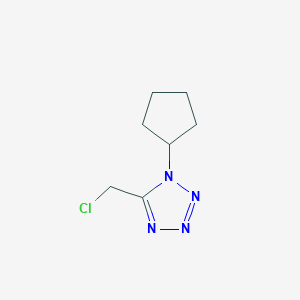

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclopentyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with sodium azide and

Actividad Biológica

5-(Chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole (CAS No. 1343443-98-0) is a heterocyclic compound featuring a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H11ClN4, with a molecular weight of 174.64 g/mol. The compound features a chloromethyl group and a cyclopentyl group attached to the tetrazole ring. The structure can be represented as follows:

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, studies have shown that tetrazoles can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Molecular docking studies indicate that 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole can effectively bind to the active sites of these enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various tetrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

5-(Chloromethyl)-1-cyclopentyl-1H-tetrazole has also been investigated for its anticancer potential. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole have been documented through various in vivo models. These studies show a reduction in pro-inflammatory cytokines and an improvement in clinical symptoms associated with inflammatory diseases .

Synthesis Methods

The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylamine with sodium azide under acidic conditions to form the tetrazole ring .

Table 1: Synthesis Routes

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Cyclopentylamine + Sodium Azide | Acidic medium | 70% |

| Method B | Cyclopentylamine + Chloromethyl Compound | Heat under reflux | 65% |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against E. coli and S. aureus, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies conducted on human lung cancer cells showed that treatment with 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole resulted in a significant decrease in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Future Directions

The promising biological activities exhibited by 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole warrant further investigation into its pharmacological profiles and mechanisms of action. Future research should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

Propiedades

IUPAC Name |

5-(chloromethyl)-1-cyclopentyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAQIIBAPRIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.